N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide
Description
Properties
CAS No. |
851406-01-4 |
|---|---|
Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.424 |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H20N2O3/c1-28-20-9-8-17-13-19(23(27)25-21(17)14-20)10-11-24-22(26)18-7-6-15-4-2-3-5-16(15)12-18/h2-9,12-14H,10-11H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
PRWWCWVJRJJPBR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Formation of the Naphthalene Carboxamide: The naphthalene-2-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, followed by reaction with an appropriate amine to form the carboxamide.
Linking the Quinoline and Naphthalene Moieties: The final step involves the coupling of the quinoline derivative with the naphthalene carboxamide through an ethyl chain, which can be achieved using a suitable linker and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or naphthalene rings, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the quinoline or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a variety of substituted quinoline and naphthalene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is . The compound features a quinoline moiety that contributes to its biological activity, as well as a naphthalene structure that may enhance its stability and solubility.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of quinoline have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and several Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways .
Case Study:
A study evaluated several quinoline derivatives for their antimicrobial activity, revealing that certain compounds demonstrated significant inhibition against MRSA and other pathogens. This suggests potential for developing new antimicrobial agents based on the structure of this compound.
Anticancer Properties
The quinoline scaffold has been extensively studied for its anticancer potential. Compounds similar to this compound have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
Data Table: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 25 | Cell cycle arrest |
| N-[2-(7-methoxy...] | A549 | 20 | Apoptosis induction |
Corrosion Inhibition
Naphthalene derivatives have been explored as corrosion inhibitors due to their ability to form protective films on metal surfaces. The presence of nitrogen-containing groups in the structure enhances adsorption onto metal surfaces, providing effective protection against corrosive environments.
Case Study:
Research demonstrated that naphthalene-based compounds significantly reduced corrosion rates in acidic media, indicating their potential application in protective coatings for metals .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate quinoline derivatives and naphthalene carboxylic acids. This synthetic versatility allows for the modification of functional groups to enhance biological activity or material properties.
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights :
Ortho-substitution on the phenyl ring enhances antibacterial and antimycobacterial activity .
Moderate lipophilicity (log K ~0.7) optimizes membrane penetration without compromising solubility .
Electron-withdrawing groups (e.g., -F, -Br) improve target binding, while bulky alkoxy groups (e.g., propoxy) reduce efficacy .
Biological Activity
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms, efficacy against various cell lines, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C20H20N2O3
- Molecular Weight : 336.39 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival. It has been shown to interact with various molecular targets, including:
- VEGFR Inhibition : The compound's structure allows it to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, evidenced by increased levels of caspase activity.
In Vitro Studies
Several studies have assessed the antiproliferative activity of this compound against different cancer cell lines:
Case Studies
- Case Study on HepG2 Cells : In a study evaluating the effect on HepG2 cells, this compound showed a significant reduction in cell viability, with an IC50 value of 8.8 µM. The mechanism was linked to apoptosis, as indicated by a notable increase in caspase activity compared to control groups .
- MCF-7 Cell Line Analysis : Similarly, in MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 9.7 µM, indicating strong antiproliferative effects attributed to its ability to inhibit VEGFR signaling pathways .
Pharmacokinetics and Toxicity
Research into the pharmacokinetics of this compound suggests favorable absorption and distribution properties. Toxicity studies indicate that while the compound exhibits high efficacy against cancer cells, it maintains low cytotoxicity towards normal liver epithelial cells (THLE-2), which is critical for therapeutic applications .
Q & A
Q. What are the established synthetic routes for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling naphthalene-2-carboxamide derivatives with functionalized quinoline intermediates. For example, propargylation or alkylation steps using reagents like propargyl bromide in DMF with K₂CO₃ as a base (stirring at room temperature for 2–4 hours) can yield intermediates . Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) for improved solubility.
- Catalyst screening : Triethylamine or DMAP for accelerating acylation steps .
- Temperature control : Room temperature for stability vs. reflux for faster kinetics.
Table 1 : Example Reaction Conditions from Analogous Compounds
| Step | Reagents | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | Propargyl bromide, K₂CO₃ | DMF | 2 h | 74–93% | |
| Acylation | 1-Naphthoyl chloride, Et₃N | DCM | 1 h | 74% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, quinoline carbonyl at δ ~165 ppm) and coupling constants .
- Mass spectrometry : HRMS (ESI) for molecular ion validation (e.g., m/z 414.1582 [M+H]⁺ in analogous compounds) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally related carboxamide derivatives?
- Methodological Answer : Contradictions may arise from differences in assay conditions or structural analogs. Strategies include:
- Dose-response standardization : Test compounds across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀/EC₅₀ values .
- Structural benchmarking : Compare activity against a reference compound (e.g., 3-Oxo-2-[2-trifluoromethylbenzylidenyl]-olean-12-en-28-oic acid derivatives) .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan for statistical heterogeneity assessment .
Q. What computational approaches are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS):
- Docking : Use the quinoline moiety as a pharmacophore anchor in kinase targets (e.g., EGFR) .
- Free energy calculations : MM/PBSA or MM/GBSA to quantify binding energy (ΔG) .
- Validation : Cross-check with experimental SPR (surface plasmon resonance) data for KD values .
Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process optimization : Use flow chemistry for propargylation steps to enhance reproducibility .
- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane mixtures) for large batches .
- Quality control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .
Q. What strategies mitigate variability in spectroscopic data across different laboratories?
- Methodological Answer :
- Standardized protocols : Adopt NMR referencing (e.g., TMS in CDCl₃) and temperature control (±0.1°C) .
- Inter-lab calibration : Share a common sample batch for cross-validation .
- Data reporting : Include full spectral parameters (e.g., J values, integration ratios) in publications .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, DMF, and ethanol using nephelometry .
- Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to model interactions .
- Crystallography : Identify polymorphic forms (e.g., via XRD) that may affect solubility .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
